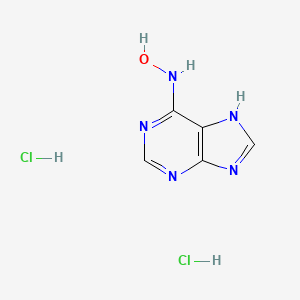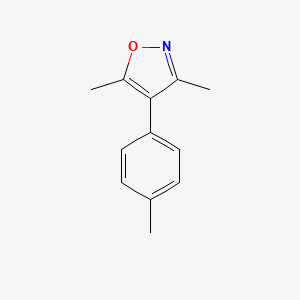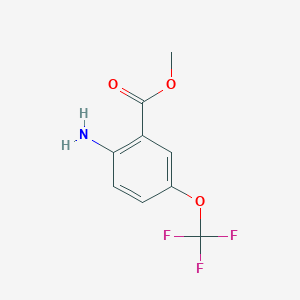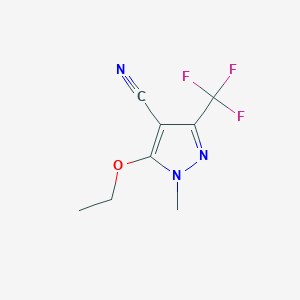
N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride: is a chemical compound with the molecular formula C5H7Cl2N5O . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(7H-Purin-6-yl)hydroxylamine typically involves the hydroxylation of purine derivatives. One common method includes the reaction of purine with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(7H-Purin-6-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine amines.
Applications De Recherche Scientifique
Chemistry: N-(7H-Purin-6-yl)hydroxylamine is used as a building block in the synthesis of various purine derivatives. It is also employed in studying the reactivity and stability of purine compounds.
Biology: In biological research, this compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays to detect and quantify purine-related metabolites.
Medicine: N-(7H-Purin-6-yl)hydroxylamine has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(7H-Purin-6-yl)hydroxylamine involves its interaction with nucleic acids and proteins. It can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that affect their function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
Comparaison Avec Des Composés Similaires
N-Hydroxyadenine: Similar in structure but lacks the dihydrochloride component.
6-Hydroxyaminopurine: Another purine derivative with similar reactivity.
N-Hydroxy-1H-purin-6-amine: Shares the hydroxylamine group but differs in the position of substitution.
Uniqueness: N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.
Propriétés
IUPAC Name |
N-(7H-purin-6-yl)hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.2ClH/c11-10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2,11H,(H2,6,7,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQIGUKSZXDOFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2388111.png)


![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2388119.png)


![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)
![2-(tetrahydrofuran-2-yl)-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2388129.png)


![3-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2388133.png)
